Aloc-Gln(Trt)-OH
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Overview
Description
Aloc-Gln(Trt)-OH, also known as allyloxycarbonyl-glutamine(trityl)-hydroxide, is a protected amino acid derivative used in peptide synthesis. The compound features an allyloxycarbonyl (Aloc) protecting group on the amino group and a trityl (Trt) protecting group on the side chain amide of glutamine. These protecting groups are crucial in preventing unwanted side reactions during peptide synthesis, allowing for the selective deprotection and subsequent coupling of amino acids.
Scientific Research Applications
Aloc-Gln(Trt)-OH is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate relationships.
Medicine: Utilized in the development of peptide-based therapeutics and diagnostic agents.
Industry: Applied in the production of peptide-based materials and bioconjugates for various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aloc-Gln(Trt)-OH typically involves the protection of the amino and side chain amide groups of glutamine. The process begins with the protection of the amino group using the allyloxycarbonyl (Aloc) group. This is achieved by reacting glutamine with allyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Next, the side chain amide group is protected using the trityl (Trt) group. This step involves the reaction of the intermediate product with trityl chloride in the presence of a base such as pyridine. The reaction is typically conducted at room temperature in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reactions are carefully monitored and controlled to maintain the integrity of the protecting groups and the overall quality of the product.
Chemical Reactions Analysis
Types of Reactions
Aloc-Gln(Trt)-OH undergoes various chemical reactions, including:
Deprotection Reactions: The removal of protecting groups under specific conditions.
Coupling Reactions: The formation of peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection of Aloc Group: The allyloxycarbonyl group can be removed using palladium-catalyzed hydrogenation in the presence of a nucleophile such as morpholine.
Deprotection of Trt Group: The trityl group can be removed using acidic conditions, typically with trifluoroacetic acid in the presence of scavengers like water or triisopropylsilane.
Coupling Reactions: The coupling of this compound with other amino acids is facilitated by coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Major Products Formed
The major products formed from these reactions include deprotected glutamine derivatives and peptide chains with specific sequences, depending on the amino acids used in the coupling reactions.
Mechanism of Action
The mechanism of action of Aloc-Gln(Trt)-OH primarily involves its role as a protected amino acid derivative in peptide synthesis. The protecting groups (Aloc and Trt) prevent unwanted side reactions during the synthesis process, allowing for the selective deprotection and coupling of amino acids. The molecular targets and pathways involved include the specific enzymes and reagents used in the deprotection and coupling reactions.
Comparison with Similar Compounds
Similar Compounds
Boc-Gln(Trt)-OH: Features a tert-butyloxycarbonyl (Boc) protecting group instead of Aloc.
Fmoc-Gln(Trt)-OH: Features a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Aloc.
Cbz-Gln(Trt)-OH: Features a benzyloxycarbonyl (Cbz) protecting group instead of Aloc.
Uniqueness
Aloc-Gln(Trt)-OH is unique due to the presence of the allyloxycarbonyl (Aloc) protecting group, which offers specific advantages in terms of selectivity and ease of removal under mild conditions. This makes it particularly useful in the synthesis of peptides that require orthogonal protection strategies.
Properties
IUPAC Name |
(2S)-5-oxo-2-(prop-2-enoxycarbonylamino)-5-(tritylamino)pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O5/c1-2-20-35-27(34)29-24(26(32)33)18-19-25(31)30-28(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h2-17,24H,1,18-20H2,(H,29,34)(H,30,31)(H,32,33)/t24-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWAJHWGKAMNYRM-DEOSSOPVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC(CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)N[C@@H](CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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